2-iodo-4-isocyanato-1-methoxybenzene
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Description
“2-iodo-4-isocyanato-1-methoxybenzene” is a chemical compound with the molecular formula C8H6INO2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its molecular formula C8H6INO2 . The structure can also be viewed using computational chemistry tools .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to follow the general mechanism of electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 275.04 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-iodo-4-isocyanato-1-methoxybenzene involves the reaction of 2-iodo-4-nitro-1-methoxybenzene with phosgene followed by reduction of the resulting isocyanate intermediate.", "Starting Materials": [ "2-iodo-4-nitro-1-methoxybenzene", "Phosgene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-iodo-4-nitro-1-methoxybenzene in dry methanol.", "Step 2: Bubble phosgene gas through the solution at room temperature for 2 hours.", "Step 3: Add a solution of sodium borohydride in dry methanol dropwise to the reaction mixture while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for 24 hours.", "Step 5: Add hydrochloric acid to the reaction mixture to adjust the pH to 1.", "Step 6: Extract the product with diethyl ether.", "Step 7: Wash the organic layer with sodium hydroxide solution and water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the desired product." ] } | |
CAS No. |
1360960-63-9 |
Molecular Formula |
C8H6INO2 |
Molecular Weight |
275 |
Purity |
95 |
Origin of Product |
United States |
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